4-{2-[2-(Trifluoromethyl)phenyl]ethyl}piperidine hydrochloride
CAS No.: 148135-94-8
Cat. No.: VC3182010
Molecular Formula: C14H19ClF3N
Molecular Weight: 293.75 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 148135-94-8 |
|---|---|
| Molecular Formula | C14H19ClF3N |
| Molecular Weight | 293.75 g/mol |
| IUPAC Name | 4-[2-[2-(trifluoromethyl)phenyl]ethyl]piperidine;hydrochloride |
| Standard InChI | InChI=1S/C14H18F3N.ClH/c15-14(16,17)13-4-2-1-3-12(13)6-5-11-7-9-18-10-8-11;/h1-4,11,18H,5-10H2;1H |
| Standard InChI Key | XEMJAFCATXZGBM-UHFFFAOYSA-N |
| SMILES | C1CNCCC1CCC2=CC=CC=C2C(F)(F)F.Cl |
| Canonical SMILES | C1CNCCC1CCC2=CC=CC=C2C(F)(F)F.Cl |
Introduction
Chemical Structure and Properties
Molecular Structure
4-{2-[2-(Trifluoromethyl)phenyl]ethyl}piperidine hydrochloride consists of a six-membered piperidine ring with a 2-[2-(trifluoromethyl)phenyl]ethyl substituent at the 4-position. The three fluorine atoms form a trifluoromethyl group at the 2-position of the phenyl ring, creating a distinct electronic environment that significantly influences the compound's properties. As a hydrochloride salt, the nitrogen of the piperidine ring is protonated with a chloride counterion.
The structural features include:
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A saturated six-membered piperidine ring containing a basic nitrogen atom
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A two-carbon (ethyl) linker connecting the piperidine to the aromatic ring
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A benzene ring with a trifluoromethyl substituent at the ortho position
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A hydrochloride salt formation at the piperidine nitrogen
Physical and Chemical Properties
The physical and chemical properties of 4-{2-[2-(Trifluoromethyl)phenyl]ethyl}piperidine hydrochloride are summarized in Table 1.
Table 1: Physical and Chemical Properties of 4-{2-[2-(Trifluoromethyl)phenyl]ethyl}piperidine hydrochloride
| Property | Value |
|---|---|
| Molecular Formula | C14H19ClF3N |
| Molecular Weight | 293.75 g/mol |
| Physical State | Solid (presumed) |
| Commercial Purity | 95% |
| Parent Compound | 4-{2-[2-(Trifluoromethyl)phenyl]ethyl}piperidine |
| Creation Date | 2010-11-25 |
| Modification Date | 2025-04-05 |
The presence of the trifluoromethyl group introduces specific chemical characteristics:
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Enhanced lipophilicity compared to non-fluorinated analogs
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Increased metabolic stability due to the strong C-F bonds
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Electron-withdrawing effects on the phenyl ring
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Altered hydrogen-bonding properties of neighboring functional groups
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The hydrochloride salt form likely provides improved aqueous solubility compared to the free base
Identification and Nomenclature
Naming Conventions and Identifiers
4-{2-[2-(Trifluoromethyl)phenyl]ethyl}piperidine hydrochloride is registered under various naming conventions and identification systems, which are crucial for referencing in scientific literature and commercial databases. These identifiers are presented in Table 2.
Table 2: Nomenclature and Identifiers of 4-{2-[2-(Trifluoromethyl)phenyl]ethyl}piperidine hydrochloride
| Identifier Type | Value |
|---|---|
| IUPAC Name | 4-[2-[2-(trifluoromethyl)phenyl]ethyl]piperidine;hydrochloride |
| CAS Registry Number | 148135-94-8 |
| PubChem CID | 47003399 |
| InChI | InChI=1S/C14H18F3N.ClH/c15-14(16,17)13-4-2-1-3-12(13)6-5-11-7-9-18-10-8-11;/h1-4,11,18H,5-10H2;1H |
| InChIKey | XEMJAFCATXZGBM-UHFFFAOYSA-N |
| SMILES | C1CNCCC1CCC2=CC=CC=C2C(F)(F)F.Cl |
| Alternative Name | YFA13594 |
The standardized identifiers serve multiple purposes:
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Enabling unambiguous identification in chemical databases
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Facilitating structure-based searches across research platforms
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Supporting regulatory documentation and patent applications
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Establishing connections between the compound and its parent or related structures
Research Supply Considerations
For researchers interested in obtaining 4-{2-[2-(Trifluoromethyl)phenyl]ethyl}piperidine hydrochloride, several options may be considered:
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Direct inquiry with chemical suppliers about custom synthesis
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Exploration of synthesis pathways using documented methodologies for similar compounds
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Investigation of structural analogs as alternatives for research purposes
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Collaboration with specialized synthesis laboratories
The supplier CymitQuimica notes that inquiries about similar products are possible, suggesting that structurally related compounds may be available as alternatives .
Related Compounds and Structural Analogs
Structural Variations
Several compounds structurally related to 4-{2-[2-(Trifluoromethyl)phenyl]ethyl}piperidine hydrochloride have been identified in chemical databases and literature. These structural analogs differ in aspects such as the position of the trifluoromethyl group or the connectivity between the piperidine and phenyl moieties.
Table 4: Structural Analogs of 4-{2-[2-(Trifluoromethyl)phenyl]ethyl}piperidine hydrochloride
| Compound | CAS Number | Key Structural Difference | Molecular Formula |
|---|---|---|---|
| 4-{2-[3-(Trifluoromethyl)phenyl]ethyl}piperidine hydrochloride | 148135-95-9 | CF3 at 3-position (meta) | C14H19ClF3N |
| 4-(2-(Trifluoromethyl)phenyl)piperidine hydrochloride | 255051-14-0 | No ethyl linker | C12H15ClF3N |
| 4-{2-[2-(Trifluoromethyl)phenyl]ethyl}piperidine (free base) | Parent compound (CID 43146711) | No HCl salt | C14H18F3N |
These structural variations are significant because they can substantially alter physicochemical properties, pharmacological activities, and synthetic accessibility. For instance:
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Position isomerism of the trifluoromethyl group (ortho vs. meta) affects electron distribution and molecular geometry
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The presence or absence of the ethyl linker influences conformational flexibility and distance relationships
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Salt form versus free base impacts solubility, stability, and bioavailability
Comparative Analysis
While comprehensive comparative data is limited, the structural differences between these compounds would be expected to produce distinct property profiles. The position of the trifluoromethyl group significantly affects electronic distribution within the molecule, which can influence:
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Lipophilicity and partition coefficients
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Acid-base properties of the piperidine nitrogen
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Metabolic stability and degradation pathways
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Crystal packing and solid-state properties
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Potential binding interactions with biological targets
The compound 4-{2-[3-(Trifluoromethyl)phenyl]ethyl}piperidine hydrochloride differs only in the position of the trifluoromethyl group (meta vs. ortho), yet this subtle change can significantly alter the three-dimensional conformation of the molecule and its electronic properties.
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